REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[CH:10][N:11]=[CH:12]2.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>N1C=CC=CC=1>[CH3:1][S:2]([NH:6][C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[CH:10][N:11]=[CH:12]2)(=[O:4])=[O:3]
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Name
|
|
Quantity
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3.2 mL
|
Type
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reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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NC1=C2C=CN=CC2=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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400 mL
|
Type
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reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×230 ml)
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Type
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CUSTOM
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Details
|
The organic layer was evaporated
|
Type
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CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel
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Type
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WASH
|
Details
|
eluting with CH2Cl2/MeOH
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC1=C2C=CN=CC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |